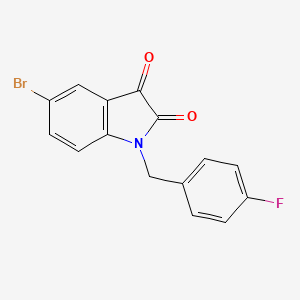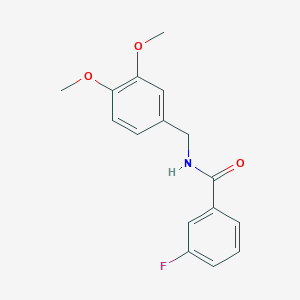![molecular formula C15H15N3O5S B4762779 2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4762779.png)
2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide
Overview
Description
2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a hydrazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied. In
Mechanism of Action
The mechanism of action of 2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking the cell cycle. It may also act by inhibiting various enzymes involved in cancer cell growth and survival. In pharmacology, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the pathogenesis of Alzheimer's disease. It has also been shown to inhibit the growth and survival of various cancer cell lines by inducing apoptosis and blocking the cell cycle. In vivo studies have shown that it can reduce inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide in lab experiments is its potential for multiple applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has also been shown to have promising anticancer activity and anti-inflammatory effects. However, one of the limitations is the lack of information on its toxicity and side effects, which needs to be further studied before it can be used in clinical settings.
Future Directions
There are several future directions for the study of 2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide. One direction is to further investigate its mechanism of action and biochemical effects, particularly its inhibitory effects on enzymes involved in cancer cell growth and survival. Another direction is to study its potential as a therapeutic agent for the treatment of Alzheimer's disease, inflammation, and pain. Additionally, further studies are needed to evaluate its toxicity and side effects, as well as its pharmacokinetic and pharmacodynamic properties, to determine its potential for clinical use.
Scientific Research Applications
2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In pharmacology, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. In biochemistry, it has been studied for its inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
1-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c19-14(17-18-15(24)16-7-11-2-1-5-20-11)8-21-10-3-4-12-13(6-10)23-9-22-12/h1-6H,7-9H2,(H,17,19)(H2,16,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALHJEXWPKIXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NNC(=S)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(furan-2-ylmethyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-furyl)-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4762697.png)
![3-{[2-(4-chlorophenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazole](/img/structure/B4762705.png)

![{1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B4762724.png)
![7-(4-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4762727.png)
![6-(3-chloro-4-fluorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4762729.png)
![N-(3-bromophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4762734.png)

amino]benzoyl}amino)benzamide](/img/structure/B4762744.png)
![2-{[4-(2-furylmethyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4762761.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4762775.png)
![1-(4-chlorophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4762795.png)
![4-bromo-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4762807.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-thienylmethyl)piperazine](/img/structure/B4762815.png)